molecular formula C10H10FNO B1446656 1H-Indole-3-ethanol, 4-fluoro- CAS No. 1426062-23-8

1H-Indole-3-ethanol, 4-fluoro-

Cat. No. B1446656
CAS RN: 1426062-23-8
M. Wt: 179.19 g/mol
InChI Key: JJWBBNOXJATZEE-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanol, 4-fluoro- is a chemical compound with the molecular formula C10H10FNO and a molecular weight of 179.19 g/mol. It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Molecular Structure Analysis

The molecular structure of 1H-Indole-3-ethanol, 4-fluoro- is based on the indole scaffold, which is a prevalent moiety in many natural products and drugs . The indole ring system is aromatic in nature, with 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) .

Scientific Research Applications

Antiviral Applications

1H-Indole-3-ethanol, 4-fluoro-: derivatives have been studied for their antiviral properties. Compounds such as 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives have shown inhibitory activity against a range of RNA and DNA viruses, including Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Anti-inflammatory and Analgesic Activities

Derivatives of 1H-Indole-3-ethanol, 4-fluoro- have been evaluated for their anti-inflammatory and analgesic activities. Compounds with modifications at the indole nucleus have shown promising results compared to standard drugs like indomethacin and celecoxib, with lower ulcerogenic indexes .

Anticancer Potential

Indole derivatives, including those of 1H-Indole-3-ethanol, 4-fluoro- , are being explored for their anticancer activities. They are used as reactants in the synthesis of compounds that inhibit the proliferation of human breast cancer cells and other types of cancer cells .

Pharmaceutical Applications

In pharmaceuticals, 1H-Indole-3-ethanol, 4-fluoro- is used as a reactant for the preparation of various inhibitors, including tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators. It’s also used to create inhibitors for HIV-1 attachment and monoamine reuptake inhibitors .

Agrochemical Research

The indole nucleus is significant in plant biology, and derivatives of 1H-Indole-3-ethanol, 4-fluoro- are of interest in agrochemical research. They are investigated for their role in plant hormone production and as potential agents against plant pathogens .

Treatment of Disorders

Research into 1H-Indole-3-ethanol, 4-fluoro- derivatives has shown their application in treating various disorders. These compounds have been studied for their antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities, which are crucial in managing a wide range of human disorders .

Future Directions

Indole and its derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

2-(4-fluoro-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWBBNOXJATZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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